Massoniaside B
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Overview
Description
Massoniaside B is a natural product belonging to the glycoside class of compounds. It is isolated from the plant Massonia pustulata and has shown various pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-tumor properties . The compound is characterized by its solid crystalline form, solubility in water and ethanol, and a molecular formula of C25H32O10 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Massoniaside B can be synthesized through several chemical methods. One common approach involves the extraction and purification from the plant Massonia pustulata. The compound can also be synthesized and modified chemically to achieve higher purity and activity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography. The compound is then crystallized to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Massoniaside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anti-tumor and anti-leukemic activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Massoniaside B exerts its effects primarily through the inhibition of the enzyme DOT1L (disruptor of telomeric silencing 1-like). This inhibition leads to decreased methylation of histone H3 at lysine 79 (H3K79), which in turn affects the expression of genes involved in leukemia, such as HOXA9 and MEIS1 . The compound is also known for its antioxidant properties, which help in scavenging free radicals and restoring the activity of antioxidant enzymes .
Comparison with Similar Compounds
Silibinin: Another natural product with antioxidant and anti-inflammatory properties.
Hesperidin methyl chalcone: Known for its antioxidant activity.
4-Nitrophenyl α-L-rhamnopyranoside: Used in biochemical research.
Uniqueness: Massoniaside B stands out due to its selective inhibition of DOT1L, making it a promising candidate for anti-leukemic therapies. Its combination of antioxidant, anti-inflammatory, and potential anti-tumor activities further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C25H32O10 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[4-[7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3 |
InChI Key |
PHHIEOZUONPPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |
Origin of Product |
United States |
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